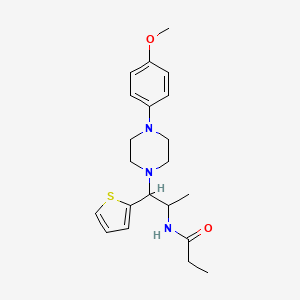

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)propionamide

Description

Properties

IUPAC Name |

N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O2S/c1-4-20(25)22-16(2)21(19-6-5-15-27-19)24-13-11-23(12-14-24)17-7-9-18(26-3)10-8-17/h5-10,15-16,21H,4,11-14H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQIVVCYGKKCRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)propionamide, with CAS number 887206-31-7, is a complex organic compound known for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C21H29N3O2S |

| Molecular Weight | 387.5 g/mol |

| CAS Number | 887206-31-7 |

| Structure | Chemical Structure |

The compound's biological activity is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It is believed to act as a selective antagonist at serotonin receptors, particularly the 5-HT_1A receptor, which is implicated in mood regulation and anxiety responses. Additionally, the piperazine moiety may enhance its affinity for dopamine receptors, contributing to potential antipsychotic effects.

Antidepressant and Anxiolytic Activity

Research indicates that this compound exhibits significant antidepressant-like effects in animal models. In a study by Konstantinidou et al. (2023), the compound demonstrated a reduction in immobility time in the forced swim test, suggesting an increase in locomotor activity and potential antidepressant properties .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects against oxidative stress. In vitro studies showed that it could mitigate neuronal cell death induced by oxidative agents, likely through the modulation of antioxidant pathways .

Case Studies and Research Findings

- Study on Antidepressant Activity :

- Neuroprotective Study :

- Receptor Binding Affinity :

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Potential

Research indicates that this compound has been designed as a potential dual-action antidepressant. Its structural characteristics allow for interactions with various neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways. The compound's affinity for alpha1-adrenoceptors suggests that it may modulate vascular functions and mood regulation, making it a candidate for further exploration in the treatment of depression.

2. Neuropathic Pain Management

The compound has shown promise in studies related to neuropathic pain therapy. Its ability to interact with specific receptors involved in pain perception positions it as a potential candidate for developing new analgesics. Research has highlighted the importance of piperazine derivatives in enhancing analgesic efficacy through multi-targeted mechanisms .

3. Alzheimer’s Disease Treatment

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)propionamide may also play a role in Alzheimer’s disease therapy. Compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to cognitive decline in Alzheimer's patients. This suggests that further investigation into this compound could yield insights into its effectiveness against neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound involves multiple steps requiring careful control of reaction conditions to ensure high purity and yield. Common reagents used include methoxyphenylpiperazine and thiophene derivatives, along with various solvents and catalysts. Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to characterize the compound effectively.

Case Studies and Research Findings

Case Study 1: Antidepressant Activity

A study examining the binding affinity of similar compounds at serotonin receptors demonstrated that modifications to the piperazine ring significantly impacted antidepressant activity. The findings suggest that this compound could exhibit enhanced effects when optimized through structural modifications .

Case Study 2: Neuropathic Pain Efficacy

In preclinical models of neuropathic pain, compounds structurally related to this compound demonstrated significant analgesic effects through dual action on μ-opioid and σ1 receptors. This multi-target approach may provide a more effective treatment strategy for chronic pain management .

Comparison with Similar Compounds

Piperazine Substituent Variations

The 4-methoxyphenyl group on the piperazine ring distinguishes the target compound from analogs with other substituents:

Key Findings :

Aromatic System Modifications

The thiophen-2-yl group in the target compound contrasts with bulkier aromatic systems in analogs:

Key Findings :

Functional Group Comparisons

The propionamide terminus differentiates the target from alcohols, ketones, and sulfonamides:

Key Findings :

Challenges :

- Introduction of the thiophen-2-yl group may require selective protection/deprotection strategies to avoid side reactions.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step organic reactions. A common approach includes:

- Step 1: Formation of the piperazine-thiophene backbone via nucleophilic substitution, using 4-(4-methoxyphenyl)piperazine and a thiophene-containing alkyl halide under reflux in ethanol or DMF .

- Step 2: Propionamide coupling via acylation, employing propionic anhydride or activated esters (e.g., NHS esters) in dichloromethane at 0–25°C .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Key Conditions:

- Temperature control (reflux for substitution, ambient for acylation).

- Catalysts like triethylamine for deprotonation during coupling .

Basic: Which spectroscopic techniques are most effective for structural characterization?

- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the piperazine and thiophene moieties. For example, piperazine protons appear as multiplets at δ 2.5–3.5 ppm, while thiophene protons resonate at δ 6.8–7.4 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z ~428) .

- IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends (~3000 cm⁻¹) confirm functional groups .

Advanced: How can computational methods optimize reaction design and predict bioactivity?

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states to identify energy-efficient pathways. For example, ICReDD’s workflow combines computational modeling with experimental feedback to reduce trial-and-error synthesis .

- Docking Studies: Molecular dynamics simulations predict binding affinities to targets like serotonin or dopamine receptors, leveraging the compound’s piperazine-thiophene scaffold .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .

Advanced: What strategies resolve contradictions in pharmacological data across studies?

- Orthogonal Assays: Combine radioligand binding (e.g., for 5-HT1A receptors) with functional assays (cAMP modulation) to confirm target engagement .

- Structural Analogs: Compare activity of derivatives (e.g., substituting methoxy with chloro groups) to isolate SAR trends .

- Meta-Analysis: Use systematic reviews to contextualize discrepancies in IC50 values, considering variables like cell line differences or assay protocols .

Advanced: What in vitro models are suitable for initial bioactivity screening?

- Enzyme Inhibition: Test against cyclooxygenase (COX-1/COX-2) via fluorometric assays, given structural similarity to known COX inhibitors .

- Receptor Profiling: Screen at 10 µM against a panel of GPCRs (e.g., dopamine D2, serotonin 5-HT2A) using competitive binding assays .

- Cytotoxicity: Use MTT assays in HEK293 or HepG2 cells to rule out nonspecific toxicity at therapeutic concentrations .

Basic: How to evaluate the compound’s stability under varying pH and temperature?

- Forced Degradation Studies:

- Acidic/Base Conditions: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24h, monitor via HPLC for degradation products (e.g., hydrolysis of the amide bond) .

- Thermal Stability: Heat to 60°C for 1 week; >90% recovery indicates suitability for long-term storage .

- Light Sensitivity: Expose to UV (365 nm) for 48h; track photodegradation using UV-Vis spectroscopy .

Advanced: How does stereochemistry impact biological activity?

- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Test each isomer in receptor-binding assays to identify the active form .

- Dynamic NMR: Analyze diastereomeric intermediates during synthesis to optimize stereoselectivity .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) for greener, scalable reactions .

- Catalyst Loading: Optimize Pd/C or enzyme catalysts to reduce metal residues below ICH Q3D limits .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.